molecular formula C6H9ClN2O B1282762 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole CAS No. 54042-97-6

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

Cat. No. B1282762
CAS RN: 54042-97-6
M. Wt: 160.6 g/mol
InChI Key: DZQYANBJKKYDKC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure composed of oxygen, nitrogen, and carbon atoms. These compounds are of significant interest due to their wide range of biological and pharmacological activities and are recognized as privileged structures in drug chemistry .

Synthesis Analysis

The synthesis of 5-(chloromethyl)-1,2,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of trichloromethylarenes with hydrazides of carboxylic acids in the presence of pyridine, which allows the formation of 2,5-disubstituted 1,3,4-oxadiazoles . Another method includes the preparation of carboxylic acid hydrazides, followed by acylation and cyclization under the action of phosphorus trichloroxide (V), which is advantageous due to high yields and the absence of the need to purify intermediate compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be confirmed through various spectroscopic techniques such as 1H NMR, FT-IR, and MS. The presence of a chloromethyl group in the molecule allows for further chemical modifications, making these compounds versatile building blocks for the synthesis of biologically active derivatives .

Chemical Reactions Analysis

The chemical reactivity of 5-(chloromethyl)-1,2,4-oxadiazole derivatives is quite diverse. For instance, the chloromethyl group can react with N- and S-nucleophilic reagents, leading to a variety of transformations. These reactions can be used to synthesize multifunctional synthons for the creation of 1,2,5-oxadiazole derivatives . Additionally, the chloromethyl group can participate in reactions with unsaturated compounds, such as alkenes and alkynes, to afford difluoromethylenated 1,2,4-oxadiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(chloromethyl)-1,2,4-oxadiazole derivatives are characterized by their spectroscopic data. UV-Vis spectroscopy indicates that these compounds have maximum absorptive wavelengths in the range of 260-279 nm. They also exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm, classifying them as purple luminescent materials . The reactivity of these compounds towards chlorination varies depending on the substitution pattern on the oxadiazole ring, as demonstrated in the chlorination studies of 3,5-dimethyl-1,2,4-oxadiazole .

Scientific Research Applications

  • Field : Green Chemistry

    • Application : Conversion of sugars and polysaccharides to 5-chloromethyl furfural
    • Method : A range of carbohydrates has been rapidly and selectively converted to 5-chloromethyl furfural using microwave heating in a biphasic reaction system with a range of organic solvents .
    • Results : Fructose and inulin were especially effective for production of this valuable bio-platform molecule, with yields of >70% obtained in 15 minutes under microwave heating .
  • Field : Organic Chemistry

    • Application : Efficient One-Pot Synthesis of 5-Chloromethyl-furfural (CMF) from Carbohydrates in Mild Biphasic Systems
    • Method : The method details are not provided in the search results .
    • Results : The results of this application are not provided in the search results .
  • Field : Industrial Chemistry

    • Application : Methyl chloride (Chloromethane) is a crucial reagent in industrial chemistry .
    • Method : The method details are not provided in the search results .
    • Results : The results of this application are not provided in the search results .
  • Field : Polymer Materials

    • Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials .
    • Method : Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .
    • Results : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
  • Field : Green Chemistry

    • Application : Synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) .
    • Method : Using continuous flow processing .
    • Results : The use of HFCS allows for a convenient liquid sugar feedstock, which in turn through an improved three pump system, allows for production of CMF with no additional handling of stock solutions .
  • Field : Industrial Chemistry

    • Application : Methyl chloride (Chloromethane) is a crucial reagent in industrial chemistry .
    • Method : The method details are not provided in the search results .
    • Results : The results of this application are not provided in the search results .
  • Field : Polymer Materials

    • Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials .
    • Method : Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .
    • Results : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
  • Field : Green Chemistry

    • Application : Synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) .
    • Method : Using continuous flow processing .
    • Results : The use of HFCS allows for a convenient liquid sugar feedstock, which in turn through an improved three pump system, allows for production of CMF with no additional handling of stock solutions .

Safety And Hazards

Similar compounds, such as Chloromethyl chloroformate, are known to cause severe skin burns and eye damage . They are also harmful if swallowed and fatal if inhaled .

Future Directions

Research into similar compounds often focuses on their potential use as renewable feedstocks for industrial applications . For example, 5-Chloromethylfurfural is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) for replacing petroleum-derived chemicals derived from lignocellulosic feedstocks .

properties

IUPAC Name

5-(chloromethyl)-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQYANBJKKYDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541802
Record name 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

CAS RN

54042-97-6
Record name 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
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